Procyanidin B8

説明

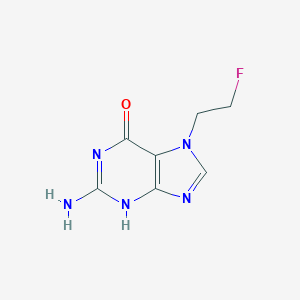

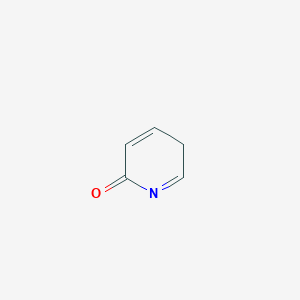

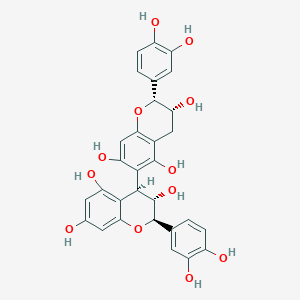

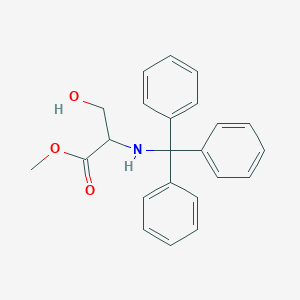

Procyanidin B8 is a type of dimeric procyanidin, which is a class of flavonoids known as proanthocyanidins. These compounds are found in a variety of plants and have been the subject of research due to their potential health benefits. Procyanidin B8, in particular, is formed from the semisynthesis of polymeric proanthocyanidins, which are abundant in hazelnut skins and white willow bark. The semisynthesis process involves the use of nucleophiles to create dimeric procyanidins, with B8 being synthesized from (-)-epicatechin units .

Synthesis Analysis

The synthesis of procyanidin B8 has been achieved through semisynthetic methods. Starting from a polymeric proanthocyanidin fraction, researchers have used countercurrent chromatography techniques such as high-speed countercurrent chromatography (HSCCC) and low-speed rotary countercurrent chromatography (LSRCCC) to isolate dimeric procyanidins, including B8, on a preparative scale . Additionally, regioselective synthesis methods have been developed to create specific dimeric structures, such as procyanidin B6, which shares similarities with B8 in terms of the catechin units involved .

Molecular Structure Analysis

The molecular structure of procyanidin B8 consists of two flavan-3-ol units, specifically (-)-epicatechin units, linked together. The exact position of the interflavanoid bond is crucial for the compound's properties and has been determined using techniques such as 1H NMR spectroscopy. The structure elucidation of similar procyanidin dimers has provided insights into the interflavanoid linkage and stereochemistry of these compounds .

Chemical Reactions Analysis

Procyanidin B8, like other procyanidins, can participate in various chemical reactions. It can interact with nucleophiles during its synthesis and with proteins, such as salivary proteins, which has implications for its sensory properties and potential health effects. The stereochemistry of the flavan-3-ols units in procyanidins influences their reactivity and interaction with proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of procyanidin B8 are influenced by its dimeric structure and the presence of (-)-epicatechin units. These properties include its solubility, reactivity, and antioxidant activity. Procyanidin B8 has been shown to exhibit both antioxidant and pro-oxidant effects, depending on the presence of metal ions and the conditions of the environment, such as in the case of DNA damage studies . The modification of procyanidins to increase their lipophilicity can also affect their antioxidant activity and potential applications .

科学的研究の応用

Hair Growth Promotion

Procyanidin B8 has been identified as a compound in apples that promotes hair growth. A study conducted on 29 human subjects using a 1% procyanidin B8 tonic found significant hair growth after 6 months of use. This increase in hair growth was notably greater than in a control group receiving a placebo. The study concluded that procyanidin B8 shows potential as a safe and effective treatment for male pattern baldness (Kamimura, Takahashi, & Watanabe, 2000); (Takahashi, Kamimura, Yokoo, Honda, & Watanabe, 2001).

Chemical Structure Elucidation

Research has focused on the structural elucidation of procyanidin oligomers, including procyanidin B8. Low-temperature 1H NMR spectroscopy has been employed to characterize the interflavanoid linkage in these compounds. This type of research is crucial for understanding the biological activities and potential applications of procyanidins (Esatbeyoglu, Jaschok-Kentner, Wray, & Winterhalter, 2011).

Anti-Obesity and Gut Microbiota Modification

Procyanidin B8 has been shown to have an anti-obesity effect. A study on mice demonstrated that procyanidin significantly reduced body weight gain and improved lipid profiles in high-fat diet-induced obese mice. It also modified the gut microbiota composition, suggesting its potential in managing obesity-related issues (Zheng, Huang, Zhao, Xu, Sheng, Luo, & He, 2018).

Immunomodulatory Effects

Procyanidin B8 has been found to activate PPARγ in mouse macrophages, inducing M2 polarization, which has anti-inflammatory implications. This suggests potential applications in treating metabolic inflammatory diseases (Tian, Yang, Yao, Qian, Liu, Xie, Ma, Nie, Lai, Xiao, & Wang, 2019).

Hepatic Steatosis Treatment

A study found that procyanidin B8 can ameliorate free fatty acids-induced hepatic steatosis. It reduced lipid accumulation and oxidative stress in hepatocytes, suggesting a role in treating conditions like non-alcoholic fatty liver disease (Su, Li, Hu, Xie, Ke, Zheng, & Chen, 2018).

Therapeutic Potential in Oral Diseases

Procyanidins, including B8, have shown promise in treating various oral diseases due to their pharmacological properties like antioxidant and antibacterial activities. These findings indicate potential applications in dental care and oral health (Chen, Wang, Yu, Wang, Tian, & Zhu, 2022).

Wound Healing

Procyanidin B8 has potential benefits in wound healing. It has been shown to promote cellular proliferation and migration, and exhibit antibacterial, anti-inflammatory, and antioxidant activities in the context of wound repair (Ferni, 2022).

Safety And Hazards

将来の方向性

Procyanidins, including Procyanidin B8, are abundant in dietary fruits, vegetables, nuts, legumes, and grains with a variety of chemopreventive biological effects . Future research is expected to focus on effective extraction methods for the recovery of these components from agro-industrial wastes .

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMISZFQPFDAPGI-JJYFIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028816 | |

| Record name | Procyanidin B8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyanidin B8 | |

CAS RN |

12798-60-6 | |

| Record name | Procyanidin B8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyanidin B8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4926C35L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)